Technical Guide: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
Technical Guide: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
Executive Summary & Strategic Analysis
Target Molecule: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS Registry Number: (Related Ester: 1190310-82-7; Acid: 1246471-38-4) Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2][3]
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a specific regiochemical challenge: installing a bromine atom at the electron-rich C3 position while maintaining an electron-withdrawing carboxylic acid moiety at the sterically adjacent C4 position.
This guide outlines two high-fidelity routes designed for reproducibility and scalability:
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Route A (Direct Functionalization): The most atom-economical path, utilizing the commercially available 4-carboxylic acid precursor. This route relies on the inherent nucleophilicity of the 7-azaindole C3 position, even in the presence of the C4-deactivating group.
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Route B (Convergent Carbonylation): A robust industrial alternative starting from the inexpensive 4-chloro-7-azaindole. This route circumvents potential solubility or reactivity issues of the zwitterionic acid starting material by installing the ester functionality via palladium catalysis.
Retrosynthetic Analysis & Pathway Logic
The retrosynthetic logic hinges on the order of operations between bromination (electrophilic aromatic substitution) and carboxylation (transition-metal catalyzed or hydrolysis).
[4]
Route A: Direct Bromination of the 4-Carboxylate (Preferred)
This route is preferred for medicinal chemistry scales (mg to gram) due to its brevity. While direct bromination of the free acid is possible, converting it to the methyl ester first is strongly recommended to improve solubility in organic solvents (DMF/MeCN) and prevent zwitterion-related purification issues.
Step-by-Step Protocol
Step 1: Fischer Esterification
Objective: Protect the carboxylic acid to improve lipophilicity.
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Reagents: 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, Methanol (anhydrous), H₂SO₄ (conc.) or SOCl₂.
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Procedure:
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Suspend the starting acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).
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Cool to 0°C. Dropwise add SOCl₂ (3.0 equiv) or H₂SO₄ (catalytic).
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Heat to reflux for 4–6 hours. Monitor by LCMS for disappearance of the acid.
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Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[4] Dry over Na₂SO₄ and concentrate.
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Yield Target: >90%.
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Step 2: Regioselective C3-Bromination
Objective: Install the bromine atom using N-Bromosuccinimide (NBS).[5]
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Mechanism: Electrophilic Aromatic Substitution (SEAr). The C4-ester is electron-withdrawing, but the pyrrole ring's nitrogen lone pair maintains sufficient nucleophilicity at C3.
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Reagents: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, NBS (1.05 equiv), DMF.
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Procedure:
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Dissolve the ester (1.0 equiv) in DMF (0.2 M).
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Cool to 0°C to suppress side reactions (e.g., N-bromination or over-bromination).
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Add NBS (1.05 equiv) portion-wise over 15 minutes.
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Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
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Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.
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Purification: Recrystallization from MeOH or silica gel chromatography (Hex/EtOAc).
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Step 3: Ester Hydrolysis
Objective: Reveal the final carboxylic acid.
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Reagents: LiOH·H₂O (3.0 equiv), THF/H₂O (3:1).
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Procedure:
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Dissolve the brominated ester in THF/H₂O.
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Add LiOH·H₂O.[6] Stir at RT for 4–12 hours.
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Workup: Acidify carefully to pH 3–4 with 1M HCl. The product should precipitate. Filter and dry.
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Data Summary: Route A
| Parameter | Value/Condition | Note |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-4-COOH | Commercially available |
| Key Reagent | NBS (N-Bromosuccinimide) | Standard source of Br+ |
| Solvent | DMF or MeCN | DMF promotes SEAr |
| Temp | 0°C to RT | Control regioselectivity |
| Est.[1][3][5][7][8][9][10] Overall Yield | 60–75% | High efficiency |
Route B: Carbonylation of 4-Chloro-7-Azaindole (Scalable)
This route is ideal if the 4-carboxylic acid precursor is unavailable or expensive. 4-Chloro-7-azaindole is a commodity chemical. This route uses palladium catalysis to install the carbon framework.[9][11]
Step-by-Step Protocol
Step 1: Pd-Catalyzed Carbonylation
Objective: Convert the C4-Cl to a C4-COOMe ester.
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Challenge: 7-Azaindoles can poison Pd catalysts via the pyridine nitrogen. High pressure or specific ligands are often required.
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Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂ (5 mol%), dppf or Xantphos (5-10 mol%), Et₃N (3 equiv), MeOH (excess), CO (balloon or autoclave).
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Procedure:
-
In a pressure vessel, combine 4-chloro-7-azaindole, Pd catalyst, ligand, and base in MeOH.
-
Purge with CO gas. Pressurize to 5–10 bar (autoclave) or use a balloon (if reactive enough).
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Heat to 80–100°C for 12–24 hours.
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Workup: Filter through Celite. Concentrate. Purify via column chromatography.[9]
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Note: If the free NH interferes, protect with Boc or SEM prior to carbonylation.
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Step 2: C3-Bromination
Objective: Brominate the resulting ester.
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Procedure: Identical to Route A, Step 2. The presence of the ester directs bromination to C3.
Step 3: Hydrolysis
Objective: Final deprotection.
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Procedure: Identical to Route A, Step 3.
Critical Troubleshooting & Optimization
Regioselectivity Control (C3 vs. C5)
The 7-azaindole system is most nucleophilic at C3. However, strong acidic conditions can protonate the pyridine nitrogen, altering electronics.
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Observation: If C5-bromination is observed (rare with NBS), ensure the reaction is neutral.
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Fix: Maintain mild conditions (DMF, 0°C). Avoid Lewis acids unless necessary.
N-Bromination
NBS can transiently brominate the pyrrole nitrogen (N1).
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Observation: A labile species on TLC that reverts to starting material on aqueous workup.
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Fix: This is usually reversible. Simply stirring longer or adding a small amount of silica gel can promote the migration of Br from N1 to C3.
Solubility of the Final Acid
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is amphoteric and likely has poor solubility in neutral organic solvents.
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Handling: Isolate via precipitation at its isoelectric point (approx pH 3–4). For NMR, use DMSO-d6.
Visualizing the Workflow
References
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7-Azaindole Reactivity & Bromination
- Carbonylation of Heteroaryl Halides: Palladium-Catalyzed Carbonylation of Aryl Chlorides.Angew. Chem. Int. Ed.2009, 48, 4114. Specific application to 4-chloro-7-azaindoles: Tetrahedron Lett.2005, 46, 1663.
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Commercial Precursors
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Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-82-7).[12]
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5).
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Related Patent Literature
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-cyano-4-bromo pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Palladium-catalysed site-selective arene ortho C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
